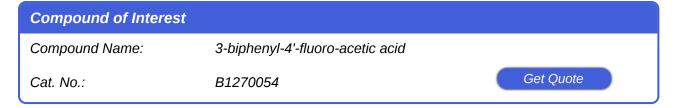


# Spectroscopic Analysis of 3-Biphenyl-4'-fluoroacetic acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **3-biphenyl-4'-fluoro-acetic acid**. The data presented herein is a combination of established spectroscopic principles and predicted values derived from the analysis of its constituent chemical moieties. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

# **Predicted Spectroscopic Data Summary**

The following tables summarize the predicted quantitative data for the spectroscopic analysis of **3-biphenyl-4'-fluoro-acetic acid**. These predictions are based on the known spectroscopic properties of biphenyl, 4-fluoro-substituted aromatics, and phenylacetic acid derivatives.

# Table 1: Predicted <sup>1</sup>H NMR Spectral Data (500 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~11-12	Singlet (broad)	1H	-COOH
~7.60	Multiplet	2H	Biphenyl H (ortho to phenyl)
~7.45	Multiplet	2H	Biphenyl H (meta to phenyl)
~7.35	Multiplet	1H	Biphenyl H (para to phenyl)
~7.30	Multiplet	2H	Aromatic H (ortho to - CH <sub>2</sub> COOH)
~7.10	Multiplet	2H	Aromatic H (ortho to F, meta to -CH <sub>2</sub> COOH)
~3.70	Singlet	2H	-CH <sub>2</sub> -

Table 2: Predicted <sup>13</sup>C NMR Spectral Data (125 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ, ppm)	Assignment	
~178	-СООН	
~162 (d, ¹JCF ≈ 245 Hz)	C-F	
~141	Biphenyl C (ipso, attached to other ring)	
~140	Biphenyl C (ipso, attached to other ring)	
~131 (d, <sup>3</sup> JCF ≈ 8 Hz)	Aromatic C (ortho to -CH2COOH)	
~130	Aromatic C (ipso, attached to -CH2COOH)	
~129	Biphenyl C	
~128	Biphenyl C	
~127	Biphenyl C	
~115 (d, <sup>2</sup> JCF ≈ 21 Hz)	Aromatic C (meta to -CH2COOH)	
~41	-CH <sub>2</sub> -	

**Table 3: Predicted Mass Spectrometry Data (Electron** 

**Ionization**)

m/z	Predicted Fragment
230	[M] <sup>+</sup> (Molecular Ion)
185	[M - COOH]+
165	[M - CH <sub>2</sub> COOH] <sup>+</sup>
152	[Biphenyl]+

# Table 4: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)



Wavenumber (cm⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid dimer)
~3030	Medium	Aromatic C-H stretch
~2900	Medium	Aliphatic C-H stretch
1700-1725	Strong	C=O stretch (carboxylic acid) [1][2]
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
~1250	Strong	C-F stretch[3]
~1220	Medium	C-O stretch
~920	Broad	O-H bend (out-of-plane)

Table 5: Predicted UV-Vis Spectroscopy Data (in

**Ethanol**)

λmax (nm)	Molar Absorptivity (ε)	Assignment
~250	High	$\pi \to \pi^*$ transition (biphenyl chromophore)[4]

# **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the proton and carbon framework of the molecule.

#### Methodology:

 Sample Preparation: Dissolve 5-10 mg of 3-biphenyl-4'-fluoro-acetic acid in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).



- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: spectral width of 240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl<sub>3</sub>: δ 7.26 ppm for <sup>1</sup>H and δ 77.16 ppm for <sup>13</sup>C).

## **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern.

#### Methodology:

- Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[5][6]
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
- Acquisition:
  - Introduce the sample into the ion source.
  - Use a standard electron energy of 70 eV for ionization.
  - Scan a mass-to-charge (m/z) range of 50-500.



 Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

#### Methodology:

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.[7][8]
  - Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- · Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and acquire the sample spectrum.
  - Typically, 16-32 scans are co-added at a resolution of 4 cm<sup>-1</sup>.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## **UV-Vis Spectroscopy**

Objective: To study the electronic transitions within the molecule.

#### Methodology:

 Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol, with a concentration in the micromolar range.



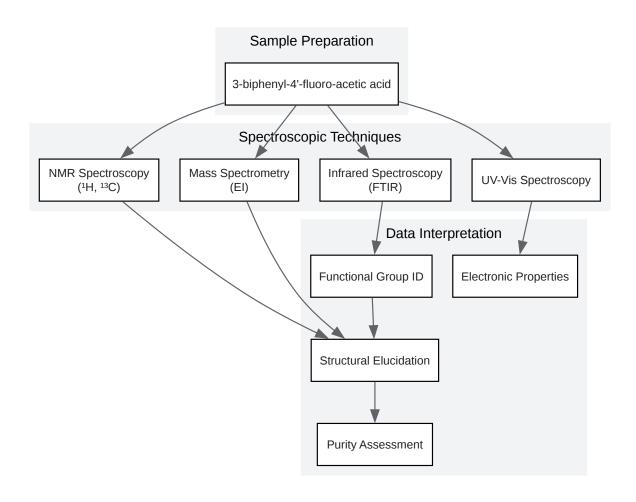
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Acquisition:
  - Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.[9]
  - Fill another quartz cuvette with the sample solution and record the absorption spectrum over a range of 200-400 nm.
- Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

## **Visualizations**

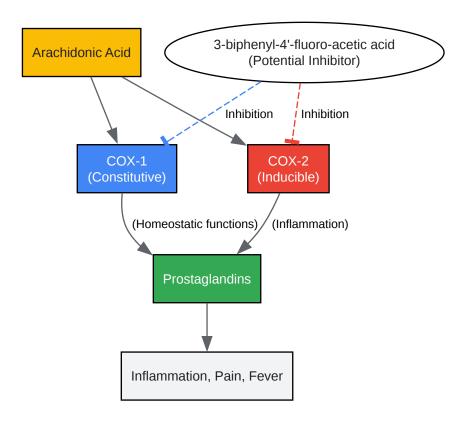
## **Experimental Workflow for Spectroscopic Analysis**

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of **3-biphenyl-4'-fluoro-acetic acid**.









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